molecular formula C21H30BrNO4 B13864987 N-Butylscopolammonium Bromide-d9

N-Butylscopolammonium Bromide-d9

Cat. No.: B13864987
M. Wt: 449.4 g/mol
InChI Key: HOZOZZFCZRXYEK-GZZKIYEGSA-M
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Description

N-Butylscopolammonium Bromide-d9 is a stable isotope-labeled compound used primarily in scientific research. It is a deuterated form of N-Butylscopolammonium Bromide, which is known for its antispasmodic and anticholinergic properties. The compound is often used as a reference standard in pharmaceutical testing and research due to its high purity and stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Butylscopolammonium Bromide-d9 involves the incorporation of deuterium atoms into the molecular structure of N-Butylscopolammonium Bromide. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process often involves the use of deuterated reagents and solvents under controlled conditions to ensure high levels of deuterium incorporation .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems and stringent quality control measures to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

N-Butylscopolammonium Bromide-d9 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The primary product formed is this compound, with high deuterium incorporation. By-products are minimized through optimized reaction conditions and purification processes .

Scientific Research Applications

N-Butylscopolammonium Bromide-d9 is widely used in various fields of scientific research:

Mechanism of Action

N-Butylscopolammonium Bromide-d9 exerts its effects by binding to muscarinic M3 receptors in the gastrointestinal tract. This prevents acetylcholine from binding to these receptors, thereby inhibiting the contraction of smooth muscles. The inhibition of muscle contraction reduces spasms and associated pain during abdominal cramping .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Butylscopolammonium Bromide-d9 is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium atoms enhances the stability and allows for precise tracking in metabolic studies, making it a valuable tool in scientific research .

Properties

Molecular Formula

C21H30BrNO4

Molecular Weight

449.4 g/mol

IUPAC Name

[(1S,2S,4R,5R)-9-methyl-9-(1,1,2,2,3,3,4,4,4-nonadeuteriobutyl)-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-yl] (2S)-3-hydroxy-2-phenylpropanoate;bromide

InChI

InChI=1S/C21H30NO4.BrH/c1-3-4-10-22(2)17-11-15(12-18(22)20-19(17)26-20)25-21(24)16(13-23)14-8-6-5-7-9-14;/h5-9,15-20,23H,3-4,10-13H2,1-2H3;1H/q+1;/p-1/t15?,16-,17-,18+,19-,20+,22?;/m1./s1/i1D3,3D2,4D2,10D2;

InChI Key

HOZOZZFCZRXYEK-GZZKIYEGSA-M

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[N+]1([C@@H]2CC(C[C@H]1[C@H]3[C@@H]2O3)OC(=O)[C@H](CO)C4=CC=CC=C4)C.[Br-]

Canonical SMILES

CCCC[N+]1(C2CC(CC1C3C2O3)OC(=O)C(CO)C4=CC=CC=C4)C.[Br-]

Origin of Product

United States

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